molecular formula C13H13NO2S B11997292 n,n-Diphenylmethanesulfonamide CAS No. 3989-43-3

n,n-Diphenylmethanesulfonamide

Cat. No.: B11997292
CAS No.: 3989-43-3
M. Wt: 247.31 g/mol
InChI Key: RMNOKXFIWFIIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n-Diphenylmethanesulfonamide: is an organic compound with the molecular formula C13H13NO2S. It is characterized by the presence of two phenyl groups attached to a methanesulfonamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

n,n-Diphenylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Reaction Scheme:

Methanesulfonyl chloride+AnilineThis compound\text{Methanesulfonyl chloride} + \text{Aniline} \rightarrow \text{this compound} Methanesulfonyl chloride+Aniline→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

n,n-Diphenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Applications in Organic Synthesis

Catalytic Role
N,N-Diphenylmethanesulfonamide is primarily employed as a catalyst in organic reactions, enhancing reaction efficiencies in processes such as:

  • C-N Coupling Reactions : It facilitates the formation of carbon-nitrogen bonds, crucial in synthesizing amines and pharmaceuticals.
  • Nucleophilic Substitutions : The compound promotes various nucleophilic substitution reactions, broadening the scope of synthetic methodologies available to chemists.

Building Block for Pharmaceuticals
Due to its structural characteristics, this compound serves as a building block for developing more complex pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, especially in drug design and development.

Medicinal Chemistry

Pharmacological Potential
Research indicates that this compound and its derivatives exhibit promising biological activities. For instance, derivatives of this compound have been studied for their anti-inflammatory properties and potential use in treating conditions such as arthritis and other inflammatory diseases .

Case Studies on Derivatives
Several studies have documented the synthesis of N-acylated and N-sulfonylated derivatives of this compound. These derivatives have shown varying degrees of selectivity for cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential as anti-inflammatory agents. For example, modifications to the sulfonamide group can enhance the selectivity for COX-2 over COX-1, which is desirable in minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related sulfonamide compounds:

Compound NameStructure FeaturesUnique Properties
SulfanilamideContains an amino groupKnown for antibacterial properties
N-Methyl-N-phenylsulfonamideMethyl group instead of phenylDifferent steric hindrance affecting reactivity
N,N-DimethylsulfamoylbenzeneDimethyl groups on nitrogenEnhanced solubility compared to diphenyl variant
N-PhenylsulfamoylbenzeneSingle phenyl group on nitrogenPotentially lower reactivity than diphenyl

The unique diphenyl structure of this compound contributes to enhanced steric bulk and electronic properties that influence its catalytic behavior and reactivity profiles.

Mechanistic Insights

Studies on the interaction mechanisms of this compound reveal its ability to react with various substrates. The compound can interact with different nucleophiles and electrophiles, facilitating numerous organic transformations. Understanding these mechanisms is crucial for optimizing its use in synthetic methodologies.

Mechanism of Action

The mechanism by which n,n-Diphenylmethanesulfonamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    n,n-Diphenylsulfamide: Similar structure but with a sulfamide group instead of a sulfonamide.

    n,n-Diphenylurea: Contains a urea group instead of a sulfonamide.

    n,n-Diphenylthiourea: Contains a thiourea group instead of a sulfonamide.

Uniqueness

n,n-Diphenylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N,N-Diphenylmethanesulfonamide, a sulfonamide derivative, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group attached to a diphenylmethane backbone. The general structure can be represented as follows:

C6H5 S O 2 C(C6H5)(NH2)\text{C}_6\text{H}_5\text{ S O }_2\text{ C}(\text{C}_6\text{H}_5)(\text{NH}_2)

This structure allows the compound to interact with various biological targets, particularly in enzymatic pathways.

The mechanism of action of this compound primarily involves its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis in microorganisms, leading to growth inhibition .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated that it exhibits significant antibacterial activity against various strains of bacteria. For instance, studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Some derivatives have shown selectivity for COX-2, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID) .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viruses such as Hepatitis C virus (HCV). Certain derivatives have demonstrated potent inhibitory effects on viral replication, indicating a promising avenue for therapeutic development against viral infections .

Research Findings and Case Studies

StudyFindings
Identified this compound as an effective inhibitor of dihydropteroate synthase, leading to antimicrobial activity.
Reported moderate selectivity for COX-2 inhibition among synthesized derivatives.
Demonstrated potent antiviral activity against HCV with specific structural modifications enhancing efficacy.

Properties

CAS No.

3989-43-3

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N,N-diphenylmethanesulfonamide

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

RMNOKXFIWFIIJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.